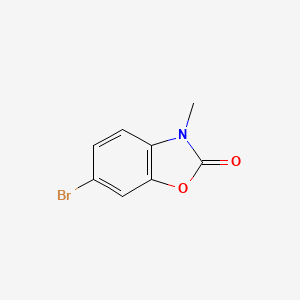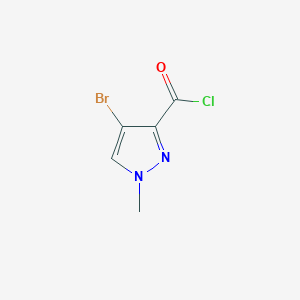
2-Fluorophenylhydrazine
説明
2-Fluorophenylhydrazine is a chemical compound that is part of the phenylhydrazine family, characterized by the presence of a fluorine atom attached to the phenyl ring. This functional group is known for its reactivity and ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex fluorinated compounds.
Synthesis Analysis
The synthesis of 2-fluorophenylhydrazine derivatives can be achieved through multiple steps involving acylation, chlorination, and hydrolysis, starting from 2-fluoroaniline. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized via diazotization and subsequent reduction reactions, yielding a high purity product with an 87.1% yield and a melting point range of 59-60°C . Additionally, the condensation of phenylhydrazine with (Z)-2-fluoro-3-methoxy-2-propenoyl chloride results in the formation of (Z)-2-fluoro-3-methoxy-2-propenoic acid 2-phenylhydrazide, which upon cyclocondensation produces 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one .
Molecular Structure Analysis
The molecular structure of 2-fluorophenylhydrazine derivatives is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. The exact position of the fluorine atom, as well as the presence of other substituents, can lead to different reactivity patterns and molecular conformations. The structure of synthesized compounds, such as 4-chloro-2-fluorophenylhydrazine, is typically confirmed using spectroscopic methods like IR spectroscopy .
Chemical Reactions Analysis
2-Fluorophenylhydrazine and its derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cyclocondensation to form heterocyclic compounds. For example, the reaction of 2-fluoroaryl-1H-indole-3-carboxaldehydes with thiosemicarbazide yields 2-([2-(fluoroaryl)-1H-indol-3-yl]methylene)hydrazinecarbothiamides, which can be further cyclized to produce thiazolidinylidene hydrazones with potential antifertility activity .
Physical and Chemical Properties Analysis
The physical properties of 2-fluorophenylhydrazine derivatives, such as melting points, are indicative of their purity and stability. The chemical properties are largely influenced by the presence of the fluorine atom, which can increase the acidity of adjacent hydrogens and affect the molecule's overall reactivity. The introduction of additional substituents, such as chlorine, can further modify these properties, as seen in the synthesis of 4-chloro-2-fluorophenylhydrazine, which exhibits a melting point range of 59-60°C . Analytical and spectral studies, including IR, PMR, and MS, are employed to characterize these compounds and confirm their structures .
科学的研究の応用
Synthesis and Characterization
Chemical Synthesis : 2-Fluorophenylhydrazine and its derivatives are often synthesized for research purposes. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine was achieved through diazotization and reduction reactions, demonstrating a high yield and purity, making it a viable method for industrial synthesis (Zhong-liang, 2010).
Analytical Characterization : Research has been conducted to differentiate and characterize various fluorophenylhydrazine isomers. This includes studies like the differentiation of 3-fluorophenmetrazine (3-FPM) from its ortho- and para-substituted isomers using extensive analytical techniques (McLaughlin et al., 2017).
Biological and Medical Research
Bioimaging and Fluorescence Studies : 2-Fluorophenylhydrazine derivatives are used in the development of fluorescent probes for bioimaging. For example, a study on an ICT-based fluorescent probe for measuring hydrazine in biological and water samples utilized fluorophenylhydrazine derivatives. These probes exhibit low cytotoxicity, high cell permeability, and are useful for fluorescence imaging in biological systems like HeLa cells and zebrafish (Zhu et al., 2019).
Pharmacological Studies : 2-Fluorophenylhydrazine compounds have been studied for their potential pharmacological applications. A study on synthetic studies with [18F]p-fluorobenzenediazonium chloride, for instance, explored the synthesis of radiolabeled compounds like [18F]WIN 44577, indicating their potential use in positron emission tomographic studies (Feliu, 1988).
Other Applications
- Diverse Chemical Applications : 2-Fluorophenylhydrazine derivatives have been utilized in various chemical syntheses, demonstrating their versatility. For example, research on the synthesis of 2-fluoroacrylic building blocks for the synthesis of fluorinated heterocyclic compounds explored the use of phenylhydrazine derivatives in producing a range of products (Shi et al., 1996).
Safety and Hazards
特性
IUPAC Name |
(2-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWGQNPFRRVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062353 | |
| Record name | Hydrazine, (2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenylhydrazine | |
CAS RN |
2368-80-1, 2924-15-4 | |
| Record name | (2-Fluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (2-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (2-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-fluorophenylhydrazine in organic synthesis?
A1: 2-Fluorophenylhydrazine serves as a versatile reagent in synthesizing heterocyclic compounds. It plays a crucial role in forming pyrazole derivatives, a class of compounds with known biological activity. [] For instance, it reacts with acrylonitrile derivatives to produce aminopyrazole intermediates, essential for developing neuropeptide Y antagonists. []
Q2: Can you provide an example of how 2-fluorophenylhydrazine is utilized in the development of specific compounds?
A2: Certainly! In the synthesis of Carfentrazone-ethyl, a potent herbicide, 2-fluorophenylhydrazine acts as the starting material. [] The synthesis involves several steps, including amidrazone formation, phosgene cyclization, difluoromethylation, nitration, hydrogenation, diazotization, and finally, reaction with ethyl acrylate to yield Carfentrazone-ethyl. []
Q3: How does the fluorine atom in 2-fluorophenylhydrazine contribute to its reactivity or the properties of the final compounds?
A3: The presence of fluorine in 2-fluorophenylhydrazine influences both reactivity and final compound properties. In the synthesis of neuropeptide Y antagonists, the fluorine atom becomes part of the pharmacophore, the region of the molecule responsible for biological activity. [] Additionally, fluorine's presence can impact the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are crucial for drug development.
Q4: Are there alternative synthesis routes for compounds like Carfentrazone-ethyl that don't rely on 2-fluorophenylhydrazine?
A4: While 2-fluorophenylhydrazine is a common starting material for Carfentrazone-ethyl, researchers have explored alternative synthetic pathways. One method utilizes 4-chloro-2-fluorophenyl hydrazine, undergoing reactions like condensation, 1,3-dipolar cycloaddition, and oxidation to form a key intermediate in Carfentrazone-ethyl synthesis. [] This highlights ongoing efforts to optimize synthetic strategies for efficiency and cost-effectiveness.
Q5: Beyond herbicides and neuropeptide Y antagonists, are there other applications for compounds derived from 2-fluorophenylhydrazine?
A5: Yes, 2-fluorophenylhydrazine derivatives exhibit promising antimicrobial activity. [] Studies have shown that Tetracaine thiosemicarbazide derivatives, synthesized using 2-fluorophenylhydrazine, demonstrate activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests potential applications in developing novel antimicrobial agents.
Q6: What analytical techniques are commonly employed to characterize and study 2-fluorophenylhydrazine and its derivatives?
A6: Researchers utilize a range of analytical techniques to characterize 2-fluorophenylhydrazine and its derivatives. Common methods include:
- Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups and confirm the structure of the synthesized compounds. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is valuable for characterizing fluorine-containing compounds and investigating chiral discrimination of monosaccharides derivatized with 2-fluorophenylhydrazine. []
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides precise molecular weight information, aiding in structural confirmation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





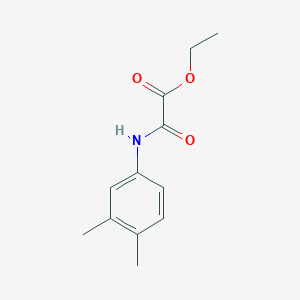


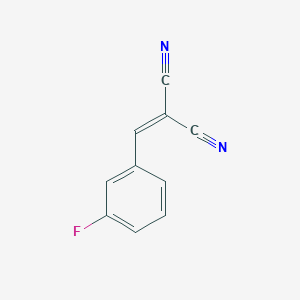

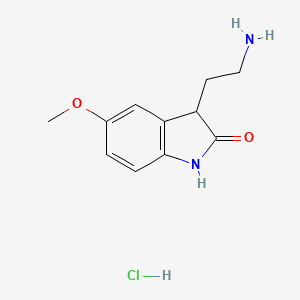
![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)



